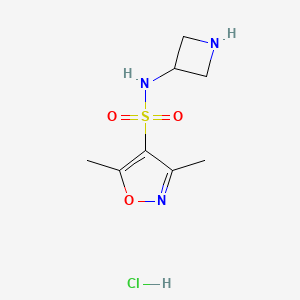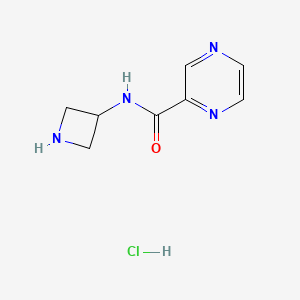![molecular formula C10H18N4O B1491265 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097995-26-9](/img/structure/B1491265.png)
2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane
Vue d'ensemble
Description
2-(2-Azidoethyl)-6-oxa-2-azaspiro[45]decane is a complex organic compound characterized by its unique structure, which includes an azidoethyl group and a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.
Biology: In biological research, this compound serves as a probe or a precursor for bioconjugation studies. Its ability to react with biomolecules under mild conditions makes it valuable for labeling and tracking biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which 2-(2-Azidoethyl)-6-oxa-2-azaspiro[45]decane exerts its effects depends on its specific application
Molecular Targets and Pathways: The compound's molecular targets and pathways vary based on its use. In biological systems, it may interact with enzymes or receptors, while in material science, it may participate in polymerization reactions.
Comparaison Avec Des Composés Similaires
2-Azidoethyl 2-bromoisobutyrate: Used in atom transfer radical polymerization (ATRP) and Cu-mediated ligation.
O-(2-Azidoethyl)heptaethylene glycol: An oligomer used in bioconjugation and material science.
(2-Azidoethyl)dimethylamine: Employed in biological labeling and click chemistry.
Uniqueness: 2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane stands out due to its spirocyclic structure, which provides unique chemical properties and reactivity compared to linear or simpler cyclic azides. This structural complexity allows for diverse applications and enhanced stability in various chemical environments.
Propriétés
IUPAC Name |
2-(2-azidoethyl)-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-13-12-5-7-14-6-4-10(9-14)3-1-2-8-15-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJLYDHEWCDXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)




![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)






